molecular formula C18H22N6OS B15117442 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B15117442
M. Wt: 370.5 g/mol
InChI Key: QZRPEPMTRNCCPS-UHFFFAOYSA-N
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Description

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is a complex heterocyclic compound that features a thiazole ring, an oxazole ring, and a piperazine moiety These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides in the presence of a base.

    Coupling Reactions: The thiazole and oxazole intermediates are then coupled with a piperazine derivative through nucleophilic substitution reactions.

    Final Cyclization: The final step involves the cyclization of the coupled intermediate to form the pyridazine ring under reflux conditions with appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and oxazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and oxazole rings can interact with the active sites of enzymes, inhibiting their activity. The piperazine moiety may enhance the binding affinity and selectivity of the compound towards its targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dimethyl-1,3-thiazol-2-yl)methyl-1,3-thiazol-4-ol: Similar in structure but lacks the oxazole and piperazine moieties.

    4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Contains a thiazole ring but differs in the other heterocyclic components.

Uniqueness

The uniqueness of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine lies in its multi-heterocyclic structure, which provides a diverse range of chemical reactivity and biological activity. The combination of thiazole, oxazole, and piperazine moieties in a single molecule enhances its potential as a versatile pharmacophore in drug design.

Properties

Molecular Formula

C18H22N6OS

Molecular Weight

370.5 g/mol

IUPAC Name

4-[[4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole

InChI

InChI=1S/C18H22N6OS/c1-12-18(26-14(3)19-12)16-4-5-17(22-21-16)24-8-6-23(7-9-24)10-15-11-25-13(2)20-15/h4-5,11H,6-10H2,1-3H3

InChI Key

QZRPEPMTRNCCPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)CC4=COC(=N4)C

Origin of Product

United States

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